6-bromo-N-(furan-2-ylmethyl)-2-(3-methylphenyl)quinoline-4-carboxamide
Description
6-Bromo-N-(furan-2-ylmethyl)-2-(3-methylphenyl)quinoline-4-carboxamide (CAS: 438214-20-1) is a quinoline-4-carboxamide derivative featuring a bromo substituent at position 6, a 3-methylphenyl group at position 2, and a furan-2-ylmethylamine moiety at the carboxamide position. The structural framework of quinoline-4-carboxamides allows for extensive modifications, enabling fine-tuning of physicochemical and biological properties.
Properties
IUPAC Name |
6-bromo-N-(furan-2-ylmethyl)-2-(3-methylphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2O2/c1-14-4-2-5-15(10-14)21-12-19(18-11-16(23)7-8-20(18)25-21)22(26)24-13-17-6-3-9-27-17/h2-12H,13H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCBCAMZXKATGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301155817 | |
| Record name | 6-Bromo-N-(2-furanylmethyl)-2-(3-methylphenyl)-4-quinolinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301155817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438214-20-1 | |
| Record name | 6-Bromo-N-(2-furanylmethyl)-2-(3-methylphenyl)-4-quinolinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=438214-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-N-(2-furanylmethyl)-2-(3-methylphenyl)-4-quinolinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301155817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-(furan-2-ylmethyl)-2-(3-methylphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common approach might include:
Bromination: Introduction of the bromine atom into the quinoline ring.
Amidation: Formation of the carboxamide group by reacting the carboxylic acid derivative with an amine.
Furylmethyl Substitution: Attachment of the furylmethyl group to the nitrogen atom.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.
Reduction: Reduction reactions could target the quinoline ring or the carboxamide group.
Substitution: Various substitution reactions can occur, especially at the bromine atom or the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution could introduce different functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to other bioactive quinoline derivatives.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, quinoline derivatives can interact with various enzymes, receptors, or nucleic acids, affecting cellular processes. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Quinoline-4-carboxamide derivatives exhibit diversity in substituents at positions 2, 4, and 6, as well as in the amine side chain. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparisons
*Estimated based on structural similarity to ; †Predicted based on substituent contributions.
Key Observations:
Position 2 Modifications: The 3-methylphenyl group in the target compound provides moderate hydrophobicity, contrasting with the 4-methoxyphenyl group in , which increases lipophilicity (logP = 6.12) due to the electron-donating methoxy group.
Benzyl () and pyrrolidinyl () groups may influence steric bulk and metabolic stability.
Physicochemical Properties
Biological Activity
6-Bromo-N-(furan-2-ylmethyl)-2-(3-methylphenyl)quinoline-4-carboxamide is a compound of growing interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available literature on its biological activity, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a quinoline core substituted with a bromine atom and a furan moiety, which may contribute to its biological activity. The presence of both electron-donating and withdrawing groups can influence its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity : The compound demonstrated IC50 values in the low micromolar range against human leukemia and breast cancer cell lines, indicating potent antiproliferative activity.
- Mechanism of Action : Flow cytometry assays revealed that these compounds induce apoptosis in cancer cells, primarily through caspase activation pathways, suggesting a mechanism similar to established chemotherapeutics like doxorubicin .
Antimicrobial Activity
The compound's quinoline structure is also associated with antimicrobial properties. Studies have shown that related compounds exhibit activity against mycobacterial species, including Mycobacterium tuberculosis.
| Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | M. tuberculosis | <10 | |
| N-Cycloheptylquinoline-2-carboxamide | M. tuberculosis | 1.5 | |
| N-cyclohexylquinoline-2-carboxamide | M. kansasii | 0.8 |
Case Studies
- Cytotoxicity in Cancer Cell Lines : A study evaluated the effects of several quinoline derivatives on human breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231). The results indicated that the presence of electron-withdrawing groups significantly enhanced cytotoxicity, with some derivatives showing IC50 values comparable to established chemotherapeutic agents .
- Antimycobacterial Activity : Another investigation into the structure-activity relationship (SAR) of quinoline derivatives found that modifications at specific positions on the quinoline ring could enhance activity against mycobacterial strains, suggesting a pathway for developing more effective antimycobacterial agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
